molecular formula C9H12Cl2N2O2 B2739216 5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid dihydrochloride CAS No. 1993233-25-2

5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid dihydrochloride

Cat. No.: B2739216
CAS No.: 1993233-25-2
M. Wt: 251.11
InChI Key: CBHNNVBDUPPHMB-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid dihydrochloride is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is particularly interesting due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of Meldrum’s acid with 3-aminopyridine derivatives, followed by cyclization and decarboxylation . The reaction conditions often require heating in solvents like Dowtherm A or diphenyl ether to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization or chromatography techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the naphthyridine core .

Scientific Research Applications

5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application, but often involve key proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid dihydrochloride is unique due to its specific structure, which allows for diverse chemical modifications and biological activities. Its tetrahydro form provides additional stability and reactivity compared to other naphthyridine derivatives .

Biological Activity

5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid dihydrochloride is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H10N2O2
  • Molecular Weight : 228.68 g/mol
  • Structure : The compound features a bicyclic structure with a naphthyridine moiety and a carboxylic acid functional group, contributing to its reactivity and biological properties.

Biological Activities

This compound has been investigated for various biological activities:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related naphthyridine derivatives can induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways. The mechanism often involves the inhibition of anti-apoptotic proteins like XIAP and activation of caspases .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Its derivatives have been effective against both gram-positive and gram-negative bacteria, as well as fungi. For example, some naphthyridine derivatives have shown inhibition rates exceeding 70% against specific fungal strains .
  • Anti-inflammatory Effects : Research has indicated that compounds related to 5,6,7,8-tetrahydro-2,6-naphthyridine can reduce pro-inflammatory cytokines in vitro and in vivo. This is particularly relevant in models of inflammatory diseases where cytokine production is elevated .
  • Analgesic Effects : Some studies suggest that the compound may possess analgesic properties through its interaction with pain pathways in the central nervous system.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease pathways. For instance, it could inhibit kinases or phosphatases that play roles in cancer progression.
  • Receptor Interaction : It has been suggested that this compound can bind to specific receptors involved in pain and inflammation modulation.
  • Oxidative Stress Modulation : Some derivatives exhibit antioxidant properties which help mitigate oxidative stress in cells.

Case Studies and Experimental Data

A selection of studies illustrates the biological efficacy of this compound:

StudyFindings
In vitro study on cancer cell linesDerivatives showed IC50 values ranging from 10 to 20 μM against HeLa and A549 cells .
Antimicrobial screeningExhibited significant growth inhibition against Bacillus cereus with MIC values around 15.62 µg/mL .
Anti-inflammatory assaysReduced TNF-α and IL-6 levels in LPS-stimulated macrophages by more than 50% .

Synthetic Routes

The synthesis of this compound typically involves multi-step synthetic routes including:

  • Cyclization Reactions : Often initiated using Meldrum’s acid with 3-aminopyridine derivatives.
  • Reactions with Lewis Acids : Such as in aza-Diels-Alder reactions which enhance regioselectivity.

Properties

IUPAC Name

5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.2ClH/c12-9(13)8-5-11-3-6-1-2-10-4-7(6)8;;/h3,5,10H,1-2,4H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHNNVBDUPPHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(C=NC=C21)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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